molecular formula C21H22N2O2S B4265100 N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE

N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE

Cat. No.: B4265100
M. Wt: 366.5 g/mol
InChI Key: OLJNLJDRPRIFRL-UHFFFAOYSA-N
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Description

N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a propoxybenzamide moiety, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylphenylamine with 2-bromo-4-methylthiazole in the presence of a base such as potassium carbonate. This reaction forms an intermediate, which is then reacted with 4-propoxybenzoyl chloride under anhydrous conditions to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Bromine in carbon tetrachloride at low temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-METHYL-4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-4-PROPOXYBENZAMIDE stands out due to its unique combination of a thiazole ring and propoxybenzamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-4-13-25-18-11-9-17(10-12-18)20(24)23-21-22-19(15(3)26-21)16-7-5-14(2)6-8-16/h5-12H,4,13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJNLJDRPRIFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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